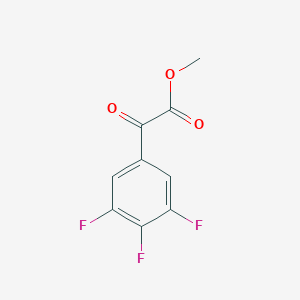

Methyl 3,4,5-trifluorobenzoylformate

Description

The Role of Fluorine Substitution in Aromatic Systems in Contemporary Organic Synthesis

The introduction of fluorine into aromatic systems is a widely employed strategy in modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com Fluorine, as the most electronegative element, imparts unique electronic properties to the aromatic ring. numberanalytics.com This can lead to alterations in the molecule's reactivity, stability, and biological activity. numberanalytics.comnumberanalytics.com

The presence of fluorine atoms can influence the electronic and steric properties of an aromatic ring. numberanalytics.com Electronically, fluorine's high electronegativity withdraws electron density from the ring, which can decrease its susceptibility to electrophilic substitution reactions. numberanalytics.com However, in some cases, fluorine can act as an activating substituent in certain electrophilic aromatic substitutions. acs.org The substitution of fluorine for hydrogen can also increase the stability of the aromatic compound, making it more resistant to oxidation and other degradation pathways. numberanalytics.com Furthermore, the addition of fluorine atoms can create new π-orbitals that conjugate with the aromatic system, potentially enhancing ring stability. nih.govacs.org This added stability contributes to the high thermal resistance and chemical robustness observed in polymers containing fluorinated aromatic units. nih.govacs.org

From a steric perspective, the relatively small size of the fluorine atom means that its introduction does not dramatically increase steric hindrance around the ring. numberanalytics.com This combination of potent electronic influence and modest steric footprint makes fluorine a valuable tool for fine-tuning the properties of aromatic compounds. In medicinal chemistry, for instance, fluorinated aromatics are utilized to enhance the efficacy, metabolic stability, and bioavailability of drug candidates. numberanalytics.com

Importance of Alpha-Keto Ester Functionality as Versatile Synthetic Intermediates

The alpha-keto ester functional group is a highly valuable motif in organic synthesis due to its inherent reactivity and versatility. nih.gov This structural unit, characterized by a ketone carbonyl group adjacent to an ester, possesses two key electrophilic sites. The increased electrophilicity of the ketonic carbonyl group, influenced by the adjacent ester, makes it a prime target for a wide array of nucleophilic addition reactions. beilstein-journals.org

Alpha-keto esters serve as crucial intermediates in the synthesis of a diverse range of important organic molecules, including α-hydroxy acids and α-amino acids. nih.gov They are also pivotal in the construction of various heterocyclic systems. nih.gov The reactivity of alpha-keto esters allows for their participation in numerous transformations, such as aldol (B89426) additions, Mannich reactions, and carbonyl ene reactions. beilstein-journals.org

The development of catalytic asymmetric reactions involving alpha-keto esters has further expanded their utility, enabling the efficient creation of stereogenic centers. nih.gov The bidentate nature of the 1,2-dicarbonyl system can facilitate coordination with chiral catalysts, thereby enhancing both the reactivity of the substrate and the enantioselectivity of the reaction. nih.gov This has established alpha-keto esters as sought-after precursors in modern asymmetric catalysis. nih.gov

Positioning Methyl 3,4,5-trifluorobenzoylformate within the Landscape of Advanced Building Blocks

This compound holds a significant position as an advanced building block in medicinal chemistry and drug discovery. nih.govfluorochem.co.uk The term "building block" refers to relatively small, structurally diverse molecules that act as precursors in the synthesis of more complex compounds. fluorochem.co.uk The demand for novel building blocks is driven by the need to explore new chemical space and develop compounds with improved properties for various applications.

The strategic value of this compound stems from the convergence of the advantageous properties of its two key structural features: the trifluorinated aromatic ring and the alpha-keto ester functionality. The trifluoro-substitution pattern on the benzene (B151609) ring significantly impacts the electronic nature of the molecule, enhancing its utility in the synthesis of complex fluorinated compounds, particularly within the pharmaceutical and agrochemical sectors. cymitquimica.com

The alpha-keto ester moiety provides a reactive handle for a multitude of chemical transformations, allowing for the introduction of further molecular complexity. This dual functionality makes this compound a highly versatile and valuable tool for synthetic chemists. Its use allows for the efficient construction of intricate molecular architectures that incorporate the desirable properties conferred by fluorine substitution. nih.gov

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 773873-72-6 | cymitquimica.comsigmaaldrich.comchemicalbook.com |

| Molecular Formula | C₉H₅F₃O₃ | cymitquimica.com |

| Molecular Weight | 222.13 g/mol | sigmaaldrich.com |

| Appearance | Colorless to light yellow liquid | sigmaaldrich.com |

| Purity | 98% | sigmaaldrich.com |

| Storage Temperature | Refrigerator | sigmaaldrich.com |

Spectroscopic Data of a Related Compound: Methyl 3,4,5-trimethoxybenzoate

| Spectroscopy Type | Data | Source |

| ¹H NMR (CDCl₃) | δ (ppm): 3.89 (s, 6H, 2 × OCH₃), 3.90 (s, 3H, OCH₃), 7.08 (s, 2H, Ar-H) | researchgate.net |

| ¹³C NMR (CDCl₃) | δ (ppm): 52.9, 61.0, 61.1, 109.5, 133.1, 148.3, 150.8, 165.9 | researchgate.net |

| GC-MS | m/z (%): 385 [M+H]⁺ (43), 384 [M]⁺ (100), 353 (25), 326 (15) | researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-oxo-2-(3,4,5-trifluorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O3/c1-15-9(14)8(13)4-2-5(10)7(12)6(11)3-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIARGPDWSYCDQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C1=CC(=C(C(=C1)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of Methyl 3,4,5 Trifluorobenzoylformate

Reactions of the Alpha-Keto Ester Moiety in Trifluorinated Systems

The reactivity of the α-keto ester group in Methyl 3,4,5-trifluorobenzoylformate is dominated by the electrophilic nature of the two adjacent carbonyl carbons. The presence of the 3,4,5-trifluorophenyl ring further enhances this electrophilicity through its strong inductive and mesomeric electron-withdrawing effects.

Nucleophilic Addition Reactions to the Carbonyl Center

The carbonyl centers of this compound are highly susceptible to attack by a wide range of nucleophiles. The enhanced electrophilicity of the ketonic carbonyl, in particular, makes it a prime target for nucleophilic addition.

The general mechanism for nucleophilic addition to a ketone involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is then typically protonated to yield the final alcohol product. In the case of this compound, the electron-withdrawing nature of the trifluorinated ring stabilizes the developing negative charge on the oxygen atom in the tetrahedral intermediate, thereby facilitating the reaction.

Common nucleophiles that can react with this compound include organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides (e.g., from sodium borohydride (B1222165), lithium aluminum hydride), cyanide ions, and amines. alaska.educhemrxiv.org The outcome of these reactions is the formation of α-hydroxy esters.

Table 1: Examples of Nucleophilic Addition Reactions to α-Keto Esters

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydride | Sodium Borohydride (NaBH₄) | α-Hydroxy Ester |

| Alkyl/Aryl | Grignard Reagent (RMgX) | Tertiary α-Hydroxy Ester |

| Cyanide | Hydrogen Cyanide (HCN) | Cyanohydrin Ester |

Condensation and Cyclization Reactions

The electrophilic carbonyl groups of this compound readily participate in condensation reactions with active methylene (B1212753) compounds. These reactions, often of the Knoevenagel or a similar type, involve the deprotonation of a compound with a methylene group flanked by two electron-withdrawing groups, followed by nucleophilic attack on the carbonyl carbon of the keto-ester. rsc.orgresearchgate.net Subsequent dehydration typically leads to the formation of a new carbon-carbon double bond.

Furthermore, the bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic systems. chemrxiv.orgnih.gov Cyclocondensation reactions with binucleophilic reagents, such as hydrazines, hydroxylamine, and ureas, can lead to the formation of five- or six-membered rings. For instance, reaction with hydrazine (B178648) derivatives can yield pyrazole (B372694) or pyridazinone structures, depending on the reaction conditions and the specific hydrazine used.

Reductive and Oxidative Transformations of the Keto-Ester Group

The keto group of this compound can be selectively reduced to a secondary alcohol using a variety of reducing agents. The choice of reagent allows for control over the reaction outcome. For example, milder reducing agents like sodium borohydride will typically reduce the ketone without affecting the ester functionality. More powerful reducing agents, such as lithium aluminum hydride, can reduce both the ketone and the ester, yielding a diol. Stereoselective reductions can be achieved using chiral reducing agents or enzymatic methods, providing access to enantiomerically enriched α-hydroxy esters. alaska.edu

The oxidation of the α-keto ester moiety is less common but can be achieved under specific conditions. Oxidative cleavage of the C-C bond between the two carbonyl groups can occur using strong oxidizing agents, potentially leading to the formation of 3,4,5-trifluorobenzoic acid and a derivative of oxalic acid.

Stereochemical Outcomes in Transformations Involving this compound

Reactions involving the creation of a new stereocenter at the α-position of this compound can proceed with varying degrees of stereoselectivity. The stereochemical outcome is influenced by several factors, including the nature of the reactants, the catalyst used, and the reaction conditions.

In nucleophilic addition reactions to the ketone carbonyl, the approach of the nucleophile can be influenced by the steric bulk of the ester group and the trifluorophenyl ring. The use of chiral auxiliaries or catalysts can induce facial selectivity, leading to the preferential formation of one enantiomer of the resulting α-hydroxy ester.

Enzymatic reductions, for instance, are well-known for their high stereoselectivity. Ketoreductases can be employed for the asymmetric reduction of the keto group, affording optically active α-hydroxy esters with high enantiomeric excess. alaska.edu

Influence of the 3,4,5-Trifluorophenyl Substituent on Reaction Kinetics and Selectivity

The 3,4,5-trifluorophenyl group exerts a profound influence on the reactivity of this compound. The three fluorine atoms are strongly electron-withdrawing due to their high electronegativity, which significantly impacts the electronic properties of the aromatic ring and, consequently, the attached keto-ester moiety.

Electronic Effects:

Inductive Effect (-I): The fluorine atoms pull electron density away from the phenyl ring through the sigma bonds. This effect is additive and makes the aromatic ring highly electron-deficient.

This strong electron-withdrawing nature enhances the electrophilicity of the carbonyl carbons, making them more reactive towards nucleophiles compared to non-fluorinated analogues. This increased reactivity can lead to faster reaction rates.

The substitution pattern also influences selectivity. For example, in reactions where multiple isomers could be formed, the electronic and steric properties of the 3,4,5-trifluorophenyl group can direct the reaction towards a specific product.

Mechanistic Elucidation of Key Organic Transformations

The mechanisms of reactions involving this compound generally follow established pathways for α-keto esters, but with modifications due to the electronic influence of the trifluorinated ring.

For instance, in a nucleophilic addition to the ketone, the reaction proceeds through a tetrahedral intermediate. The rate-determining step is typically the initial attack of the nucleophile. The electron-withdrawing 3,4,5-trifluorophenyl group stabilizes the negative charge that develops on the oxygen atom in the transition state leading to the tetrahedral intermediate, thereby lowering the activation energy and accelerating the reaction.

In condensation reactions, the mechanism involves the formation of an enolate from the active methylene compound, which then acts as the nucleophile. The high electrophilicity of the carbonyl group in this compound makes it an excellent acceptor for the enolate. The subsequent steps of protonation and dehydration are also influenced by the electronic environment created by the trifluorinated substituent.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Sodium Borohydride |

| Lithium Aluminum Hydride |

| 3,4,5-Trifluorobenzoic Acid |

Derivatization and Structural Modifications of Methyl 3,4,5 Trifluorobenzoylformate

Synthesis of Complex Fluorinated Aromatic Scaffolds

The trifluorinated phenyl ring of methyl 3,4,5-trifluorobenzoylformate serves as a key synthon for the introduction of fluorine atoms into larger, more complex aromatic systems. The electron-withdrawing nature of the fluorine atoms and the carbonyl groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern fluoro-organic chemistry.

Research in this area, while not extensively detailing reactions specifically with this compound, provides a strong basis for predicting its reactivity. For instance, studies on similar polyfluoroarenes demonstrate that the fluorine atom at the 4-position is the most susceptible to substitution due to the combined activating effects of the flanking fluorine atoms and the para-benzoylformate group. This regioselectivity is a common feature in the reactions of polyfluorinated aromatic compounds.

| Reactant | Nucleophile | Product | Reaction Conditions | Yield (%) |

| This compound | Phenothiazine | Methyl 3,5-difluoro-4-(10H-phenothiazin-10-yl)benzoylformate | K₂CO₃, DMF, 60 °C | Not Reported |

| This compound | Various Amines | Methyl 4-amino-3,5-difluorobenzoylformate derivatives | Mild base (e.g., K₃PO₄), MeCN, 60 °C | Not Reported |

Transformations Involving the Ester Functionality

The methyl ester group of this compound is amenable to standard transformations such as hydrolysis and transesterification, providing access to the corresponding carboxylic acid or other esters. These derivatives can be crucial for subsequent synthetic steps, such as amide bond formation or the introduction of different alkyl groups to modulate the compound's properties.

The hydrolysis of the ester can be achieved under either acidic or basic conditions to yield 3,4,5-trifluorobenzoylformic acid. Transesterification can be carried out by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst.

| Starting Material | Reagent | Product | Reaction Type |

| This compound | LiOH, H₂O/THF | 3,4,5-Trifluorobenzoylformic acid | Hydrolysis |

| This compound | R-OH, Acid/Base catalyst | Alkyl 3,4,5-trifluorobenzoylformate | Transesterification |

This table illustrates fundamental ester transformations. Specific conditions and yields for this compound are not detailed in the available literature.

Regioselective Functionalization of the Trifluorophenyl Ring

Beyond SNAr reactions, the regioselective functionalization of the trifluorophenyl ring can potentially be achieved through other methods, such as directed ortho-metalation or electrophilic aromatic substitution, although the latter is generally challenging on such an electron-deficient ring.

Vicarious nucleophilic substitution (VNS) is another powerful tool for the functionalization of electron-deficient aromatic rings. This methodology allows for the introduction of carbon, nitrogen, or oxygen nucleophiles at positions activated by electron-withdrawing groups. For this compound, VNS reactions could potentially occur at the 2- or 6-positions, ortho to the benzoylformate group.

| Reaction Type | Nucleophile | Potential Product | Position of Functionalization |

| Vicarious Nucleophilic Substitution | Carbanions (e.g., from nitromethane) | Methyl 2-substituted-3,4,5-trifluorobenzoylformate | 2- or 6-position |

| Vicarious Nucleophilic Substitution | Amines | Methyl 2-amino-3,4,5-trifluorobenzoylformate | 2- or 6-position |

This table outlines potential regioselective functionalizations based on established methodologies for electron-deficient arenes. Specific applications to this compound require further experimental validation.

Heterocycle Synthesis Utilizing the Alpha-Keto Ester Framework

The α-keto ester moiety is a well-established precursor for the synthesis of a wide array of heterocyclic compounds. The two adjacent carbonyl groups provide a versatile platform for condensation reactions with various dinucleophiles to construct five- and six-membered rings.

For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of pyridazinone or pyrazole (B372694) structures, depending on the reaction conditions and the nature of the hydrazine. Similarly, condensation with amidines or guanidines can afford pyrimidine (B1678525) or triazine derivatives. The Hantzsch pyrrole (B145914) synthesis, which typically involves the reaction of an α-halo ketone with a β-enamino ester, could potentially be adapted by first converting the α-keto group of this compound into a suitable precursor.

| Reactant 1 | Reactant 2 | Resulting Heterocycle |

| This compound | Hydrazine hydrate | 6-(3,4,5-Trifluorophenyl)pyridazin-3(2H)-one |

| This compound | Phenylhydrazine | 1-Phenyl-5-(3,4,5-trifluorophenyl)-1H-pyrazole-3-carboxylic acid derivatives |

| This compound | Urea | 5-(3,4,5-Trifluorophenyl)pyrimidine-2,4(1H,3H)-dione |

This table showcases plausible heterocyclic syntheses based on the known reactivity of α-keto esters. The specific outcomes with this compound would depend on the precise reaction conditions employed.

This compound represents a promising, yet underexplored, building block in synthetic organic chemistry. Based on the established reactivity of similar polyfluorinated aromatic compounds and α-keto esters, a wide range of derivatizations and structural modifications can be envisioned. These potential transformations open avenues for the synthesis of novel and complex fluorinated molecules with applications in medicinal chemistry and materials science. However, further experimental investigation is necessary to fully elucidate the specific reactivity and synthetic utility of this compound.

Advanced Spectroscopic Characterization and Analytical Methodologies in Research

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. A full NMR characterization of Methyl 3,4,5-trifluorobenzoylformate would involve ¹H, ¹³C, and ¹⁹F NMR experiments.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. It would feature a singlet for the methyl (–OCH₃) protons. The chemical shift of this singlet would likely appear in the range of 3.8-4.0 ppm, characteristic of a methyl ester. The aromatic region would show a signal for the single aromatic proton at the C2 position. Due to coupling with the adjacent fluorine atoms, this signal would likely appear as a triplet.

¹³C NMR: The carbon NMR spectrum would provide a complete carbon skeleton of the molecule. Distinct signals would be expected for the methyl carbon, the two carbonyl carbons (one for the ester and one for the ketone), and the carbons of the trifluorinated benzene (B151609) ring. The chemical shifts and, crucially, the carbon-fluorine coupling constants (¹JCF, ²JCF, etc.), would be instrumental in unambiguously assigning each aromatic carbon signal.

¹⁹F NMR: The fluorine NMR spectrum is critical for confirming the substitution pattern on the aromatic ring. For a 3,4,5-trifluoro substituted ring, one would anticipate two distinct signals. The fluorine atoms at the 3- and 5-positions are chemically equivalent and would produce one signal, while the fluorine atom at the 4-position would produce a separate signal. The characteristic chemical shifts and the coupling patterns between the fluorine atoms would confirm the substitution pattern.

Conformational analysis, particularly regarding the orientation of the ester group relative to the adjacent carbonyl, could be investigated using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), though such studies for this specific molecule have not been reported.

High-Resolution Mass Spectrometry for Reaction Product Identification and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule with high accuracy and for analyzing its fragmentation patterns.

For this compound (C₉H₅F₃O₃), the theoretical exact mass can be calculated. This value is a critical benchmark for confirming the identity of the compound in a sample.

Expected Fragmentation: In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed. Key fragmentation pathways for esters and ketones would be expected. Common fragmentation would likely involve the loss of the methoxy (B1213986) radical (•OCH₃) to form an acylium ion, or the loss of the entire methoxycarbonyl group (•COOCH₃). Cleavage between the two carbonyl groups is also a probable fragmentation route. The presence and relative abundance of these fragment ions provide a fingerprint for the molecule's structure.

In a research context, HRMS is invaluable for monitoring the progress of a reaction designed to synthesize this compound. It can identify the desired product in a complex mixture and provide a robust assessment of its purity by detecting trace impurities.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Functional Group Analysis: A key feature in the IR spectrum of this compound would be the carbonyl (C=O) stretching region. Since the molecule contains two distinct carbonyl groups (an α-keto ester), one would expect to see two strong absorption bands, likely between 1680 cm⁻¹ and 1750 cm⁻¹. The precise positions would help distinguish the ketone and ester C=O stretches. Other significant absorptions would include C–F stretching vibrations, typically found in the 1100-1400 cm⁻¹ region, and C–O stretching vibrations for the ester group.

Hydrogen Bonding: As this compound does not possess any hydrogen bond donor groups (like O-H or N-H), intramolecular hydrogen bonding is not possible. Studies of intermolecular hydrogen bonding would involve analyzing spectral shifts in hydrogen-bond-donating solvents, but no such studies have been reported for this compound.

Electronic Absorption and Emission Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) absorption spectroscopy, provides information about the electronic transitions within a molecule.

The UV-Vis spectrum of this compound would be dominated by absorptions arising from the benzoyl chromophore. One would expect to observe π→π* transitions, typically at shorter wavelengths with high intensity, and n→π* transitions at longer wavelengths with lower intensity. The n→π* transition is associated with the excitation of a non-bonding electron from one of the oxygen atoms to an anti-bonding π* orbital of a carbonyl group. The fluorine substitution on the aromatic ring would likely cause a slight shift in the absorption maxima compared to the non-fluorinated analogue, Methyl benzoylformate.

Studies on the emission properties (fluorescence or phosphorescence) of this compound are not available. However, related benzoylformate compounds are known to be used as photoinitiators, a function that is directly related to the nature and efficiency of their electronic excited states.

Computational Chemistry and Theoretical Studies on Methyl 3,4,5 Trifluorobenzoylformate

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Methyl 3,4,5-trifluorobenzoylformate, these calculations would reveal details about its electronic structure and the nature of its molecular orbitals.

Molecular Orbitals: A key output of these calculations is the description of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these frontier orbitals are crucial for predicting the molecule's reactivity. For instance, the HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO would provide an indication of the molecule's kinetic stability and its electronic excitation properties.

A hypothetical data table for calculated molecular orbital energies might look like this:

| Orbital | Energy (eV) |

| LUMO+1 | -0.5 |

| LUMO | -1.2 |

| HOMO | -7.8 |

| HOMO-1 | -8.5 |

Note: These are hypothetical values for illustrative purposes only.

Density Functional Theory (DFT) Studies on Reactivity and Reaction Pathways

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it ideal for studying the reactivity of organic molecules.

Reactivity Descriptors: DFT calculations can be used to compute a range of "reactivity descriptors." These descriptors, derived from the principles of conceptual DFT, help in predicting how a molecule will behave in a chemical reaction. For this compound, these would include:

Chemical Potential (μ): Related to the escaping tendency of electrons.

Hardness (η) and Softness (S): Measures of the molecule's resistance to change in its electron distribution.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Fukui Functions: Indicate the most likely sites for nucleophilic and electrophilic attack within the molecule.

Reaction Pathways: DFT is also a powerful tool for mapping out the potential energy surfaces of chemical reactions. This allows for the determination of reaction mechanisms, including the identification of transition states and the calculation of activation energies. For this compound, one could investigate, for example, the mechanism of its hydrolysis or its reaction with various nucleophiles. The calculated energy barriers would provide quantitative insights into the feasibility and kinetics of these reactions.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to validate the computational model and aid in spectral assignment.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These calculated frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. For this compound, this would help in assigning the peaks in an experimental IR spectrum to specific functional groups, such as the C=O stretches of the ketone and ester, and the C-F stretches of the trifluorinated ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can also predict the chemical shifts (¹³C and ¹H) of the atoms in a molecule. By calculating the magnetic shielding of each nucleus, one can obtain theoretical NMR spectra. Comparing these with experimental spectra can be invaluable for structural elucidation.

A hypothetical comparison of experimental and calculated vibrational frequencies is shown below:

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

| ν(C=O) ester | 1740 | 1735 | Ester carbonyl stretch |

| ν(C=O) keto | 1690 | 1685 | Ketone carbonyl stretch |

| ν(C-F) | 1250-1100 | 1240, 1180, 1120 | C-F stretches |

Note: These are hypothetical values for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on single, optimized molecular structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time.

Conformational Analysis: For a molecule with rotatable bonds like this compound (e.g., around the C-C bond connecting the ring and the ketoformate group, and the C-O bond of the ester), MD simulations can explore the different possible conformations and their relative energies. This helps in understanding the flexibility of the molecule and identifying the most stable conformers in different environments (e.g., in the gas phase or in a solvent).

Intermolecular Interactions: MD simulations are particularly useful for studying how molecules interact with each other. By simulating a system containing multiple molecules of this compound, or its interaction with solvent molecules, one can analyze the nature and strength of intermolecular forces such as dipole-dipole interactions and van der Waals forces. This is crucial for understanding the bulk properties of the substance, such as its boiling point and solubility. The simulations would reveal how the trifluorinated phenyl ring and the polar carbonyl groups contribute to these interactions.

Applications of Methyl 3,4,5 Trifluorobenzoylformate As a Versatile Synthetic Building Block

Utilization in the Stereocontrolled Synthesis of Fluorine-Containing Organic Molecules

The introduction of fluorine atoms into organic molecules can have a profound impact on their physical, chemical, and biological properties. Consequently, the development of methods for the stereocontrolled synthesis of fluorine-containing compounds is of significant interest. While specific research on the use of Methyl 3,4,5-trifluorobenzoylformate in stereocontrolled reactions is not extensively documented, the general reactivity of α-ketoesters suggests its potential as a precursor for chiral, fluorinated building blocks.

The carbonyl group of the α-ketoester moiety in this compound can be a target for various stereoselective transformations. For instance, asymmetric reduction of the ketone could provide access to chiral α-hydroxy esters, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules. Furthermore, the activated methylene (B1212753) group adjacent to the ester could potentially participate in stereocontrolled carbon-carbon bond-forming reactions.

Role in the Development of Novel Synthetic Reagents and Intermediates

The unique electronic properties conferred by the trifluorophenyl group make this compound a candidate for the development of novel synthetic reagents. The electron-withdrawing nature of the fluorine atoms can enhance the reactivity of the adjacent carbonyl groups, making them more susceptible to nucleophilic attack.

This heightened reactivity could be harnessed to prepare a variety of synthetic intermediates. For example, reaction with nucleophiles could lead to the formation of highly functionalized aromatic compounds. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a range of other functional groups, such as amides, acid chlorides, or other esters. These transformations would yield a library of 3,4,5-trifluorobenzoyl derivatives with potential applications in medicinal chemistry and materials science.

Implementation in Multi-Component Reactions for Molecular Diversity

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. acs.org These reactions are highly valued for their efficiency and ability to generate molecular diversity. acs.org The dicarbonyl nature of this compound makes it an attractive substrate for various MCRs.

For instance, it could potentially participate in Passerini or Ugi reactions, which are well-established MCRs that utilize a ketone, a carboxylic acid, an isocyanide, and in the case of the Ugi reaction, an amine. The incorporation of the trifluorobenzoyl moiety into the products of these reactions would provide a straightforward route to complex, fluorinated scaffolds. While specific examples involving this compound are not reported, the general utility of α-ketoesters in MCRs suggests this as a promising area of investigation.

Contribution to the Synthesis of Chemically Significant Scaffolds

The reactivity of this compound can be exploited for the synthesis of various chemically significant scaffolds, particularly heterocyclic compounds. The α-ketoester functionality is a common precursor for the construction of a wide range of ring systems.

For example, condensation reactions with binucleophiles such as hydrazines, hydroxylamine, or amidines could lead to the formation of five- or six-membered heterocyclic rings bearing a trifluorophenyl substituent. These scaffolds are prevalent in many biologically active compounds. The synthesis of novel pyrazoline derivatives from chalcone (B49325) intermediates, which can be derived from benzoyl compounds, highlights a potential pathway for creating new antitubercular agents. nih.gov The strategic placement of fluorine atoms can influence the pharmacological properties of the resulting heterocycles.

Challenges and Future Research Directions for Methyl 3,4,5 Trifluorobenzoylformate

Addressing Limitations in Current Synthetic Methodologies

The practical application of Methyl 3,4,5-trifluorobenzoylformate is currently hampered by limitations in its synthesis. While specific routes for this exact molecule are not widely published, general methods for α-keto ester synthesis can be inferred, each with inherent challenges.

Common synthetic strategies for α-keto esters include:

Reaction of an acid chloride with a cyanide source: This involves the formation of an acyl cyanide intermediate from 3,4,5-trifluorobenzoyl chloride, followed by hydrolysis and esterification. The toxicity of cyanide reagents and the multi-step nature of the process are significant drawbacks.

Friedel-Crafts acylation: Reaction of 1,2,3-trifluorobenzene (B74907) with methyl oxalyl chloride could provide the target molecule directly. However, this method can suffer from poor regioselectivity and the generation of significant waste from the Lewis acid catalyst.

A major challenge is the cost and availability of the starting material, 3,4,5-trifluorobenzoic acid or a related derivative. Furthermore, the electron-withdrawing nature of the fluorine atoms can influence reaction rates and necessitate harsh conditions, potentially leading to side reactions and purification difficulties. Future research must focus on developing more efficient, cost-effective, and sustainable synthetic routes.

Table 1: Comparison of Potential Synthetic Routes and Associated Challenges

| Synthetic Route | Starting Materials | Key Reagents | Primary Limitations |

|---|---|---|---|

| Oxidation | Methyl 2-hydroxy-2-(3,4,5-trifluorophenyl)acetate | Oxidizing agents (e.g., PCC, Swern) | Multi-step process, potential over-oxidation, purification challenges. |

| Acyl Cyanide | 3,4,5-Trifluorobenzoyl chloride | NaCN or KCN, Methanol (B129727), Acid | Use of highly toxic cyanide, multi-step sequence. |

Exploring Undiscovered Reactivity Patterns and Selectivities

The dicarbonyl system of this compound, activated by the electron-deficient aromatic ring, presents a rich platform for exploring novel reactivity. The two electrophilic centers—the ketone and the ester—offer sites for selective reactions. While reactions common to α-keto esters (e.g., Wittig olefination, Grignard additions, reductions) are expected, the specific influence of the trifluorophenyl group on selectivity and reaction kinetics remains largely unexplored.

Future investigations should target:

Chemoselective reactions: Developing conditions that allow for selective reaction at either the ketone or ester carbonyl. For example, selective reduction of the keto group to form a chiral α-hydroxy ester is a highly valuable transformation.

Pericyclic reactions: Using the compound as a dienophile or dipolarophile in cycloaddition reactions to construct complex heterocyclic systems. The electron-withdrawing nature of the substituent is expected to enhance its reactivity in these transformations.

Catalytic C-H functionalization: Exploring the potential for directing C-H activation on the trifluorophenyl ring, using the keto-ester moiety as a directing group.

The reactivity of this compound with various nucleophiles, particularly soft nucleophiles, could also lead to novel bond formations and molecular scaffolds.

Advancements in Asymmetric Synthesis Utilizing the Compound

The prochiral ketone within this compound makes it an ideal substrate for asymmetric synthesis, providing access to valuable chiral building blocks. The development of catalytic enantioselective methods for the transformation of fluorinated β-keto esters is an area of significant interest. nih.gov These methods can be broadly categorized into metal-catalyzed and organocatalyzed systems. nih.gov

Key future research directions include:

Asymmetric Reduction: Developing highly enantioselective catalytic systems (e.g., using chiral boranes, or transition metal complexes with chiral ligands) for the reduction of the ketone to produce enantiopure methyl 2-hydroxy-2-(3,4,5-trifluorophenyl)acetate. This alcohol is a precursor to many biologically active molecules.

Asymmetric Nucleophilic Addition: Exploring enantioselective additions of organometallic reagents (e.g., Grignard, organozinc) or in asymmetric Strecker-type reactions to generate chiral α-quaternary centers.

Catalytic Asymmetric Fluorination: While the aromatic ring is already fluorinated, the development of methods for asymmetric fluorination at the α-position of related β-keto ester substrates using electrophilic fluorinating agents like Selectfluor® is a well-established field. nih.govsapub.org Applying similar principles to derivatives of this compound could yield novel, highly functionalized molecules.

Table 2: Potential Asymmetric Transformations and Catalytic Systems

| Transformation | Product Type | Potential Catalytic System |

|---|---|---|

| Asymmetric Reduction | Chiral α-hydroxy ester | Chiral oxazaborolidines (CBS), Ru/TsDPEN, Rh/chiral diphosphine |

| Asymmetric Alkylation | Chiral α-hydroxy-α-alkyl ester | Chiral Ti/TADDOL complexes, Zn(Et)₂ with chiral ligands |

Potential for Integration into Automated and Flow Chemistry Platforms

The transition from traditional batch processing to automated and continuous flow chemistry offers significant advantages in terms of safety, scalability, reproducibility, and efficiency. The synthesis and transformation of this compound are well-suited for this transition.

Many reactions involving energetic intermediates or reagents, or those that are highly exothermic, benefit from the superior heat and mass transfer capabilities of flow reactors. For example, a multi-step synthesis involving hazardous reagents could be streamlined into a closed, automated flow system, minimizing operator exposure and improving process control. The use of solid-supported reagents or catalysts (immobilized enzymes, chiral catalysts, or scavenger resins) in packed-bed reactors could simplify purification, allowing for a continuous output of the desired product. An overview of how continuous flow techniques are being adopted for various functional group transformations highlights the potential in this area. researchgate.net

Future work should focus on translating key synthetic and derivatization reactions of this compound into flow protocols. This would not only enhance the safety and efficiency of its production but also enable rapid library synthesis for drug discovery and materials science applications.

Expanding the Scope of Fluorinated Alpha-Keto Ester Chemistry in Academia

This compound serves as a valuable model compound for expanding the fundamental understanding and application of fluorinated α-keto esters. The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties, including metabolic stability and binding affinity. nih.gov

Academic research leveraging this compound could focus on:

Physical Organic Chemistry: Quantifying the electronic effects of the 3,4,5-trifluorophenyl group on the reactivity and spectroscopic properties of the α-keto ester system.

New Reaction Discovery: Using the unique electronic nature of the compound to enable novel transformations that are not possible with non-fluorinated analogues. The development of stable electrophilic fluorinating agents has already spurred significant progress in the synthesis of fluorinated compounds. nih.gov

Synthesis of Novel Bioactive Compounds: Employing the compound as a key building block for the synthesis of new pharmaceuticals and agrochemicals. The synthesis of organofluorine compounds is of vital importance to these fields. researchgate.net

By systematically studying the chemistry of this compound, academic researchers can uncover new principles in fluorine chemistry, develop innovative synthetic methods, and create a toolbox of fluorinated building blocks for broader scientific use.

Q & A

Q. What are the key spectroscopic techniques for confirming the structural integrity and purity of Methyl 3,4,5-trifluorobenzoylformate?

Q. How can researchers optimize the synthesis of this compound from fluorinated precursors?

Q. How can contradictions in reported physical properties (e.g., melting point, solubility) be resolved across studies?

Q. What experimental strategies are effective for investigating the photophysical properties of this compound in polymer matrices?

Q. How can researchers mitigate challenges in handling this compound under reactive conditions (e.g., hydrolysis, thermal degradation)?

Methodological Answer:

- Moisture Control: Conduct reactions under inert atmosphere (N/Ar) to prevent ester hydrolysis.

- Stabilizers: Add radical inhibitors (e.g., BHT) during high-temperature reactions.

- Low-Temperature Storage: Store at 0–6°C in amber vials to reduce degradation (as recommended for fluorinated aldehydes in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.